molecular formula C13H13BrN2O2 B15253697 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one

Cat. No.: B15253697
M. Wt: 309.16 g/mol
InChI Key: LUCKJEXOMOFTLT-UHFFFAOYSA-N
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Description

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a benzyloxy methyl group, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe amino group can be introduced via amination reactions using suitable amine sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications .

Scientific Research Applications

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy methyl group and the bromine atom provides unique reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one

InChI

InChI=1S/C13H13BrN2O2/c14-12-6-11(15)7-16(13(12)17)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9,15H2

InChI Key

LUCKJEXOMOFTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N

Origin of Product

United States

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